N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazine ring, which is known for its biological activity and versatility in chemical reactions.
Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C20H21N3O2S/c1-12-4-7-15(8-5-12)22-20-23-18(24)11-17(26-20)19(25)21-16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24) |
InChI Key |
IJFWYTFLPWQMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:
Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a β-keto ester under acidic or basic conditions.
Acylation: The final step involves the acylation of the amino-thiazine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Potential lead compound for developing new pharmaceuticals due to its biological activity.
Medicine
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Anti-inflammatory: Potential use in anti-inflammatory drugs due to its ability to modulate inflammatory pathways.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress in microbial cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[(4-chlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
- N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Uniqueness
- Substituent Effects : The presence of methyl groups on the phenyl rings enhances the compound’s lipophilicity and biological activity compared to similar compounds with different substituents.
- Thiazine Ring : The thiazine ring structure imparts unique chemical reactivity and biological properties, distinguishing it from other heterocyclic compounds.
This detailed overview provides a comprehensive understanding of N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, covering its synthesis, reactions, applications, and unique characteristics
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